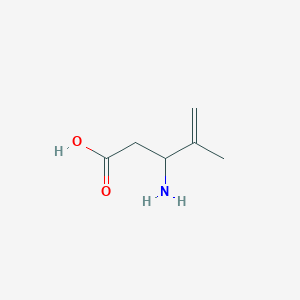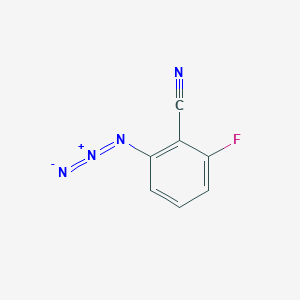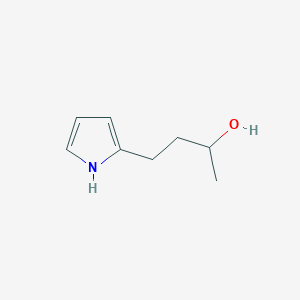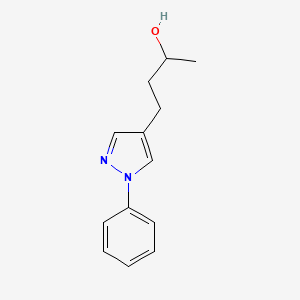
(R)-2-(1-Aminoethyl)isonicotinonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the reaction of 2-chloropyridine with ®-1-aminoethanol in the presence of a base to form the intermediate compound, which is then treated with cyanogen bromide to introduce the carbonitrile group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Primary amines from the reduction of the carbonitrile group.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R)-1-aminoethyl]pyridine-3-carbonitrile hydrochloride
- 2-[(1R)-1-aminoethyl]pyridine-5-carbonitrile hydrochloride
- 2-[(1R)-1-aminoethyl]pyridine-6-carbonitrile hydrochloride
Uniqueness
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile hydrochloride is unique due to the specific position of the carbonitrile group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-6(10)8-4-7(5-9)2-3-11-8;/h2-4,6H,10H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
IKHSQBANECWDBX-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)C#N)N.Cl |
Canonical SMILES |
CC(C1=NC=CC(=C1)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13555834.png)





![3-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-amine](/img/structure/B13555854.png)

![tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13555878.png)

![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13555885.png)
![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)
![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)
